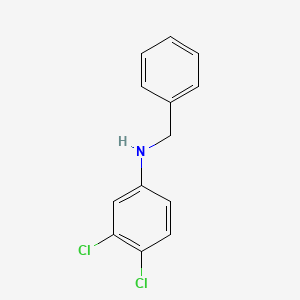

N-benzyl-3,4-dichloroaniline

Übersicht

Beschreibung

N-benzyl-3,4-dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It is also known by other names such as 3,4-Dichloroaniline, 3,4-Dichlorobenzenamine, and 3,4-DCA .

Molecular Structure Analysis

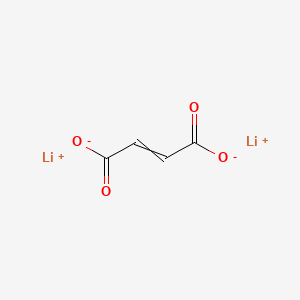

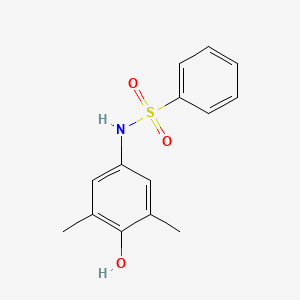

The molecular structure of N-benzyl-3,4-dichloroaniline is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

3,4-Dichloroaniline, a compound related to N-benzyl-3,4-dichloroaniline, has been found to be degraded and removed by green algae in water . The algae convert 3,4-Dichloroaniline into less toxic metabolites .Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Impact

Degradation in Novel Reactors

N-benzyl-3,4-dichloroaniline (3,4-DCA) degrades effectively in novel dielectric barrier discharge (DBD) plasma reactors. Factors influencing degradation efficiency include input power intensity and the reactor's acidic conditions. Degradation byproducts such as various chlorinated compounds and acids have been identified, suggesting a potential pathway for environmental remediation of 3,4-DCA pollution (Feng et al., 2015).

Biodegradation in Aquatic Environments

Green algae like Chlorella pyrenoidosa show potential in degrading 3,4-DCA in water, transforming it into less toxic metabolites. This indicates a promising approach for treating aquatic environments contaminated with 3,4-DCA (Wang et al., 2012).

Chemical Analysis and Detection

- Mass Spectrometric and Nuclear Magnetic Resonance Studies: High resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed insights into the structure and metabolic products of 3,4-DCA and related compounds, critical for understanding its environmental and biological interactions (Lay et al., 1986).

Environmental and Biological Interactions

- Toxicity Studies: Studies on the acute effects of 3,4-DCA on organisms like the common goby reveal alterations in enzymes and spleen histology, suggesting potential toxic impacts on aquatic life (Monteiro et al., 2006).

- Oxidative Stress in Aquatic Organisms: Exposure to 3,4-DCA induces oxidative stress in the liver of crucian carp, highlighting the environmental risk of 3,4-DCA contamination in aquatic ecosystems (Li et al., 2003).

Eigenschaften

IUPAC Name |

N-benzyl-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRNSWQKFKLMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359467 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51597-75-2 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)